molecular formula C18H18N4O2 B2493236 3-[[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]methyl]benzonitrile CAS No. 2380175-77-7

3-[[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]methyl]benzonitrile

Cat. No. B2493236
CAS RN: 2380175-77-7
M. Wt: 322.368
InChI Key: ZBKINFWIPJBJFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules related to 3-[[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]methyl]benzonitrile often involves multi-step chemical processes. For instance, a series of luminescent compounds containing methoxypyridine, benzonitrile, and alkoxy benzene ring systems, which share structural similarities, have been synthesized and characterized by spectral techniques. These compounds exhibit distinct liquid crystalline behavior and photophysical properties, indicating the intricate relationship between molecular structure and functional behavior (Ahipa et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds, such as those with methoxybenzylidene and oxopiperidin components, reveals that the central heterocyclic ring adopts specific conformations which are crucial for their properties. For example, studies have shown that these molecular structures contribute to their potential as biophotonic materials, with detailed analysis through single-crystal X-ray and spectroscopic methods (Nesterov, 2004).

Chemical Reactions and Properties

The chemical reactivity and properties of such molecules can be explored through their interactions with other chemical entities. For example, the synthesis and antibacterial activity of related compounds highlight the potential of these molecules in generating significant biological effects through specific chemical modifications (Gein et al., 2006).

Physical Properties Analysis

Investigations into the liquid crystalline behavior of similar compounds by polarizing optical microscopy (POM), differential scanning calorimetry (DSC), and variable temperature powder X-ray diffraction (PXRD) measurements have provided insights into their phase behavior and thermal properties, indicating the role of molecular symmetry and packing in determining physical states (Ahipa et al., 2014).

Chemical Properties Analysis

The electrochemical study and density functional theory (DFT) calculations on related compounds have shed light on their electronic structures, including the band gap and HOMO-LUMO energy levels, which are indicative of their potential utility in material science and optoelectronic applications (Ahipa et al., 2014).

Scientific Research Applications

Benzophenone-3 and Reproductive Toxicity

  • Subheading : Impact of Benzophenone-3 on Reproduction
  • Content : Benzophenone-3 (BP-3), a compound structurally different but functionally related as a UV filter, has been studied for its reproductive toxicity. High levels of BP-3 exposure are linked to changes in birth weights and gestational age in humans, and disruptions in reproductive functions in fish and rats. This may be due to BP-3's endocrine-disrupting effects, altering the balance of estrogen and testosterone. However, the literature is limited by inconsistent measurement methods, necessitating standardized future studies for conclusive results (Ghazipura et al., 2017).
  • Subheading : Pharmaceutical Impurities in Proton Pump InhibitorsFor more detailed and specific information about "3-[[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]methyl]benzonitrile," more targeted research or inquiry into databases and resources specific to chemical compounds may be necessary.
  • Content : Research has been conducted on the synthesis of omeprazole, a proton pump inhibitor, focusing on understanding its pharmaceutical impurities. Although not directly related to the specific compound, this study highlights the importance of understanding the synthesis process and impurities of pharmaceutical compounds, which could be relevant for comprehensively studying any chemical compound, including "3-[[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]methyl]benzonitrile" (Saini et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, it might interact with certain enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, and studying its behavior under various conditions .

properties

IUPAC Name

3-[[4-(2-methoxypyridin-4-yl)-3-oxopiperazin-1-yl]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-24-17-10-16(5-6-20-17)22-8-7-21(13-18(22)23)12-15-4-2-3-14(9-15)11-19/h2-6,9-10H,7-8,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKINFWIPJBJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)N2CCN(CC2=O)CC3=CC(=CC=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]methyl}benzonitrile

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